Welcome to the BenchChem Online Store!
molecular formula C10H11NO4 B8438417 3-Hydroxy-6-nitro-4-(2-propenyl)benzylalcohol

3-Hydroxy-6-nitro-4-(2-propenyl)benzylalcohol

Cat. No. B8438417
M. Wt: 209.20 g/mol
InChI Key: VSVXLHJGYZVOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538123B2

Procedure details

8.40 g of 3-hydroxy-4-(2-propenyl)benzylalcohol (Tetrahedron, 56 (2000), 1873) was dissolved in 70 ml of acetic acid. Thereafter, 4.14 g of concentrated nitric acid and 0.6 ml of fuming nitric acid were added to the reaction solution while cooling on ice, and the obtained mixture was stirred at the same temperature for 20 minutes. Thereafter, the reaction solution was adjusted to be pH 6 with addition of a 5 N sodium hydroxide aqueous solution, while cooling on ice. It was then extracted with ethyl acetate. The extract was washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure. The residue was then purified by silica gel column chromatography (hexane-ethyl acetate), so as to obtain 4.68 g of 3-hydroxy-6-nitro-4-(2-propenyl)benzylalcohol.
Name
3-hydroxy-4-(2-propenyl)benzylalcohol
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH2:10][CH:11]=[CH2:12])[CH2:5][OH:6].[N+:13]([O-])([OH:15])=[O:14].[OH-].[Na+]>C(O)(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([C:7]([N+:13]([O-:15])=[O:14])=[CH:8][C:9]=1[CH2:10][CH:11]=[CH2:12])[CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
3-hydroxy-4-(2-propenyl)benzylalcohol
Quantity
8.4 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1CC=C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC=1C=C(CO)C(=CC1CC=C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.